molecular formula C8H16N2O2 B3041819 (S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide CAS No. 376629-60-6

(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide

Cat. No.: B3041819
CAS No.: 376629-60-6
M. Wt: 172.22 g/mol
InChI Key: NKGYDHXWYCRGCT-ZETCQYMHSA-N
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Description

(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide typically involves the reaction of a pyrrolidine derivative with formaldehyde and dimethylamine. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. One common method involves the use of a tetraarylphosphonium salt as a catalyst to facilitate the addition of glycidol to isocyanates, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of green chemistry principles, such as solvent-free synthesis and mechanochemical methods, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a primary alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, primary alcohols, and various substituted pyrrolidine derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide is unique due to its specific chiral structure and the presence of both hydroxymethyl and dimethylamino groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9(2)8(12)10-5-3-4-7(10)6-11/h7,11H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGYDHXWYCRGCT-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CCC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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